

# Enmetazobactam: A Comparative Analysis of its Impact on Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Enmetazobactam |           |
| Cat. No.:            | B1664276       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Enmetazobactam**, a novel beta-lactamase inhibitor, in combination with the fourth-generation cephalosporin cefepime, presents a promising therapeutic option in the fight against multidrugresistant Gram-negative bacteria. This guide provides a comprehensive comparative analysis of cefepime-**enmetazobactam**'s efficacy against various bacterial species, supported by clinical and in vitro data.

# Clinical Efficacy: Cefepime-Enmetazobactam vs. Piperacillin-Tazobactam

A pivotal phase 3 randomized clinical trial (ALLIUM) evaluated the efficacy and safety of cefepime-**enmetazobactam** compared to the widely used combination of piperacillintazobactam in patients with complicated urinary tract infections (cUTIs) or acute pyelonephritis. [1][2][3][4][5]

#### Key Findings:

- Cefepime-**enmetazobactam** was found to be superior to piperacillin-tazobactam in achieving the primary endpoint of overall treatment success, defined as a combination of clinical cure and microbiological eradication.[1][3][5]
- A significantly higher proportion of patients treated with cefepime-enmetazobactam achieved microbiological eradication compared to those who received piperacillin-



### tazobactam.[1]

• While there was no significant difference in the clinical cure rates between the two treatment groups, the superiority in microbiological eradication underscores the potent bactericidal activity of the cefepime-enmetazobactam combination.[1][3]

Table 1: Clinical Outcomes of the Phase 3 ALLIUM Trial[1][2][4]

| Outcome                                                       | Cefepime-<br>Enmetazobactam<br>(n=345) | Piperacillin-<br>Tazobactam<br>(n=333) | Between-Group<br>Difference (95% CI) |
|---------------------------------------------------------------|----------------------------------------|----------------------------------------|--------------------------------------|
| Overall Success (Clinical Cure + Microbiological Eradication) | 79.1%                                  | 58.9%                                  | 21.2% (14.3% to<br>27.9%)            |
| Clinical Cure Rate<br>(Day 14)                                | 92.5%                                  | 88.9%                                  | 3.5% (-1.0% to 8.0%)                 |
| Microbiological<br>Eradication Rate (Day<br>14)               | 82.9%                                  | 64.9%                                  | 19.0% (12.3% to 25.4%)               |

#### Safety Profile:

Treatment-emergent adverse events were reported in 50.0% of patients receiving cefepimeenmetazobactam and 44.0% of those receiving piperacillin-tazobactam, with the majority being of mild to moderate severity.[1][2][4] The most common treatment-emergent adverse events were elevations in liver function parameters.[3]

## In Vitro Activity of Cefepime-Enmetazobactam

**Enmetazobactam** restores the in vitro activity of cefepime against many Enterobacterales that produce extended-spectrum  $\beta$ -lactamases (ESBLs).[6][7][8] It exhibits potent inhibitory activity against Ambler Class A beta-lactamases, including CTX-M, TEM, and SHV enzymes.[7][9][10]

Comparative In Vitro Susceptibility:



The addition of **enmetazobactam** significantly lowers the minimum inhibitory concentrations (MICs) of cefepime for many resistant strains of Escherichia coli and Klebsiella pneumoniae.[6] [7][8]

Table 2: Cefepime-Enmetazobactam MIC90 Values for Key Enterobacterales[6][8]

| Bacterial Species      | Cefepime MIC90 (μg/mL) | Cefepime-<br>Enmetazobactam MIC90<br>(µg/mL) |
|------------------------|------------------------|----------------------------------------------|
| Escherichia coli       | 16                     | 0.12                                         |
| Klebsiella pneumoniae  | >64                    | 0.5                                          |
| Enterobacter cloacae   | 16                     | 1                                            |
| Enterobacter aerogenes | 0.5                    | 0.25                                         |

Data from a collection of clinical isolates from the US and Europe (2014-2015). **Enmetazobactam** was tested at a fixed concentration of 8  $\mu$ g/ml.

Activity Against Other Pathogens:

- Pseudomonas aeruginosa: Enmetazobactam does not significantly enhance the in vitro activity of cefepime against P. aeruginosa.[6][8]
- Acinetobacter baumannii: Cefepime-enmetazobactam has shown some promising in vitro activity against OXA-51 and OXA-58 producing A. baumannii, but its activity is limited against the more common OXA-23 and OXA-24 producers.[11]
- Carbapenem-Resistant Enterobacterales (CRE): Cefepime-enmetazobactam demonstrates high susceptibility against OXA-48 producers.[12] However, its activity against metallo-βlactamase (MBL) and Klebsiella pneumoniae carbapenemase (KPC) producers is limited. [10][12]

## Mechanism of Action: Signaling Pathway of Beta-Lactamase Inhibition



**Enmetazobactam** is a penicillanic acid sulfone that acts as a mechanism-based inhibitor of serine beta-lactamases (SBLs).[13] It forms a stable covalent acyl-enzyme intermediate with the beta-lactamase, rendering the enzyme inactive and unable to hydrolyze the beta-lactam ring of cefepime.[14][15][16] This allows cefepime to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal effect.



Click to download full resolution via product page



Caption: Mechanism of action of cefepime-enmetazobactam.

## **Experimental Protocols**

Minimum Inhibitory Concentration (MIC) Determination:

The in vitro activity of cefepime-**enmetazobactam** and comparator agents is typically determined by broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



Click to download full resolution via product page

Caption: Workflow for MIC determination by broth microdilution.

Phase 3 Clinical Trial (ALLIUM) Protocol:

The ALLIUM trial was a randomized, double-blind, active-controlled, multicenter, noninferiority clinical trial.[2][3]





Click to download full resolution via product page

Caption: Simplified workflow of the ALLIUM Phase 3 clinical trial.



In conclusion, cefepime-**enmetazobactam** has demonstrated superiority over piperacillintazobactam in the treatment of cUTIs, primarily driven by higher microbiological eradication rates, particularly against ESBL-producing Enterobacterales.[1][17] Its in vitro profile suggests it is a valuable carbapenem-sparing option for infections caused by susceptible ESBL-producing organisms.[7][18] Further research is warranted to fully elucidate its role in treating infections caused by other resistant pathogens.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effect of Cefepime/Enmetazobactam vs Piperacillin/Tazobactam on Clinical Cure and Microbiological Eradication in Patients With Complicated Urinary Tract Infection or Acute Pyelonephritis: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cefepime/Enmetazobactam vs Piperacillin/Tazobactam on Clinical Cure and Microbiological Eradication in Patients With Complicated Urinary Tract Infection or Acute Pyelonephritis: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefepime/Enmetazobactam vs. Piperacillin/Tazobactam for Complicated UTIs: A Phase 3 Trial [ciplamed.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. acpjournals.org [acpjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Efficacy of Cefepime-Enmetazobactam Against Gram-negative Isolates [ciplamed.com]
- 8. journals.asm.org [journals.asm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]







- 12. In vitro activity of cefepime-enmetazobactam on carbapenem-resistant Gram negatives -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on enmetazobactam clarify mechanisms of widely used β-lactamase inhibitors | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 14. Studies on enmetazobactam clarify mechanisms of widely used β-lactamase inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Studies on enmetazobactam clarify mechanisms of widely used β-lactamase inhibitors | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. In-vitro activity of cefepime/enmetazobactam against extended spectrum betalactamases and/or ampC producing Enterobacterales and Pseudomonas aeruginosa collected across India - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enmetazobactam: A Comparative Analysis of its Impact on Diverse Bacterial Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664276#comparative-analysis-of-enmetazobactam-s-impact-on-different-bacterial-species]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com